2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
The compound is a complex organic molecule that contains a benzofuran and thiazole moiety . Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Thiazole, on the other hand, is a ring structure containing both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the thiazole ring could potentially participate in tautomeric shifts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Fluorescent Probe Development
Research on benzofuran derivatives like 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid has led to the development of fluorescent probes. These compounds exhibit significant fluorescence in various solvents, indicating their potential application in fluorescent labeling and imaging techniques in biochemical and medical research (Bodke, Shankerrao, & Harishkumar, 2013).
Chemical Synthesis and Transformations
These compounds are involved in diverse chemical synthesis processes. For instance, they are used in the synthesis of various biologically active compounds, such as thiazoles and imidazoles, which have shown potential in insecticidal, fungicidal, and herbicidal applications (Shen et al., 2012). They also play a role in complex transformations involving dimethyl acetone-1,3-dicarboxylate leading to the production of novel compounds (Žugelj et al., 2009).
Supramolecular Chemistry
In the realm of supramolecular chemistry, benzofuran derivatives contribute to the understanding of intermolecular interactions and molecular assembly. They are instrumental in studying the hydrogen bonding patterns and crystal packing in organometallic complexes, providing insights into molecular design and drug development (Koner & Goldberg, 2009).
Antimicrobial and Antifungal Research
These compounds have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential as leads in the development of new antibacterial and antifungal agents. This line of research holds promise for addressing the increasing challenge of drug-resistant pathogens (Palkar et al., 2017).
Novel Pharmacological Applications
The exploration of benzofuran derivatives extends to the study of their pharmacological properties. For example, their role in the modulation of orexin receptors highlights their potential application in treating eating disorders and related compulsive behaviors (Piccoli et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-8-12(13(17)18)21-14(16-8)19-10-6-4-5-9-7-15(2,3)20-11(9)10/h4-6H,7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJYOLRJRIOBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC3=C2OC(C3)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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